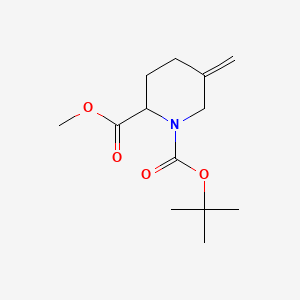
O1-tert-butyl O2-methyl 5-methylenepiperidine-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O1-tert-butyl O2-methyl 5-methylenepiperidine-1,2-dicarboxylate is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring substituted with tert-butyl and methyl groups, as well as a methylene group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O1-tert-butyl O2-methyl 5-methylenepiperidine-1,2-dicarboxylate typically involves the reaction of piperidine derivatives with tert-butyl and methyl esters. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification of the final product is typically achieved through techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
O1-tert-butyl O2-methyl 5-methylenepiperidine-1,2-dicarboxylate can undergo various types of chemical reactions, including:
Oxidation: The methylene group at the 5-position can be oxidized to form a carbonyl group.
Reduction: The ester groups can be reduced to alcohols under appropriate conditions.
Substitution: The tert-butyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-oxo-piperidine-1,2-dicarboxylate derivatives.
Reduction: Formation of 1,2-dihydroxypiperidine derivatives.
Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
O1-tert-butyl O2-methyl 5-methylenepiperidine-1,2-dicarboxylate has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of O1-tert-butyl O2-methyl 5-methylenepiperidine-1,2-dicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator of specific biochemical pathways, depending on its structural features and the nature of the target. The methylene group at the 5-position and the ester groups play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
O1-tert-butyl O2-methyl 5-oxopiperidine-1,2-dicarboxylate: Similar structure but with an oxo group at the 5-position instead of a methylene group.
O1-tert-butyl O2-methyl 5-aminopiperidine-1,2-dicarboxylate: Contains an amino group at the 5-position instead of a methylene group.
Uniqueness
O1-tert-butyl O2-methyl 5-methylenepiperidine-1,2-dicarboxylate is unique due to the presence of the methylene group at the 5-position, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This structural feature makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C13H21NO4 |
|---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
1-O-tert-butyl 2-O-methyl 5-methylidenepiperidine-1,2-dicarboxylate |
InChI |
InChI=1S/C13H21NO4/c1-9-6-7-10(11(15)17-5)14(8-9)12(16)18-13(2,3)4/h10H,1,6-8H2,2-5H3 |
InChI Key |
PMZKTLFVBGIARY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=C)CCC1C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5R)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine;dihydrochloride](/img/structure/B13905164.png)
![[(2S)-1,2-Dimethylpyrrolidin-2-YL]methanol](/img/structure/B13905172.png)
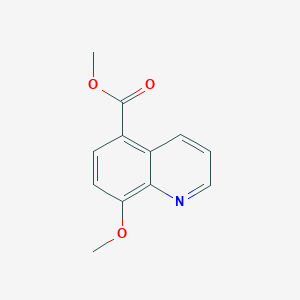
![(5-Methyl-3-oxabicyclo[3.1.1]heptan-1-yl)methanol](/img/structure/B13905186.png)
![3-[5-[bis(prop-2-enoxy)phosphoryloxymethyl]-3,4-bis[(2-methylpropan-2-yl)oxycarbonyloxy]oxolan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B13905192.png)
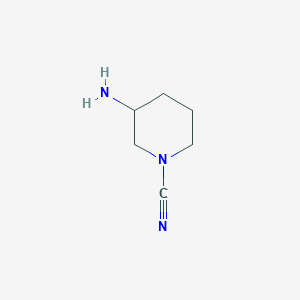
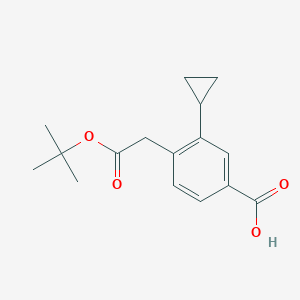
![4-[(E)-5,6-Dihydro-2,3'-bipyridin-3(4H)-ylidenemethyl]-3-methoxyphenol](/img/structure/B13905203.png)
![Ethyl 2-methylpyrazolo[1,5-a]pyrazine-4-carboxylate](/img/structure/B13905211.png)
![tert-butylN-[5,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hexyl]-N-methoxycarbamate](/img/structure/B13905217.png)
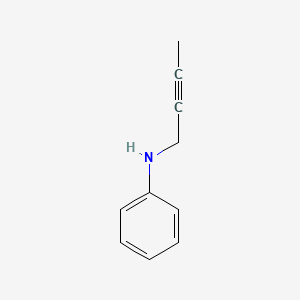
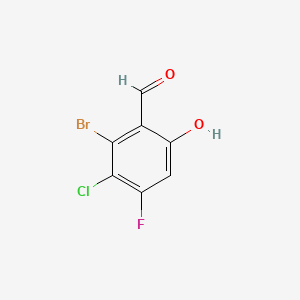
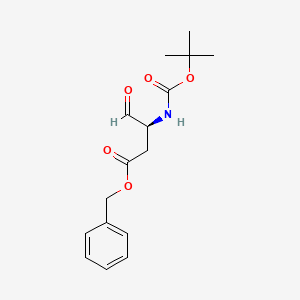
![6-(Trifluoromethyl)-2H,3H-furo[2,3-b]pyridin-3-amine HCl](/img/structure/B13905233.png)
